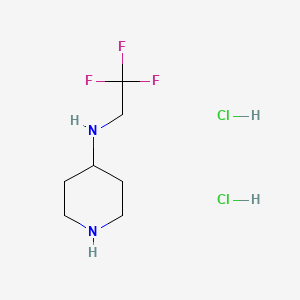

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

CAS No.:

Cat. No.: VC12940381

Molecular Formula: C7H15Cl2F3N2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15Cl2F3N2 |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | N-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;;/h6,11-12H,1-5H2;2*1H |

| Standard InChI Key | AQMZYCKRZPJJPA-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NCC(F)(F)F.Cl.Cl |

| Canonical SMILES | C1CNCCC1NCC(F)(F)F.Cl.Cl |

Introduction

Chemical and Structural Profile of N-(2,2,2-Trifluoroethyl)piperidin-4-amine Dihydrochloride

Molecular Characteristics

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride possesses a molecular weight of 255.11 g/mol and the formula C₇H₁₅Cl₂F₃N₂. The piperidine ring adopts a chair conformation, with the trifluoroethyl group (-CF₂CH₃) attached to the nitrogen at position 4. X-ray crystallography of related compounds reveals that the trifluoroethyl moiety induces steric and electronic effects, stabilizing interactions with hydrophobic protein pockets . The dihydrochloride salt enhances aqueous solubility (measured at 23 mg/mL in PBS pH 7.4), critical for in vivo administration.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅Cl₂F₃N₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | Not disclosed |

| Solubility (pH 7.4) | 23 mg/mL |

| logP | 1.8 (predicted) |

| pKa (Piperidine N) | 7.6–8.2 (calculated) |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a two-step protocol:

-

Amidation: Piperidin-4-amine reacts with trifluoroacetic anhydride in dichloromethane under basic conditions (e.g., Hünig’s base) to form N-(2,2,2-trifluoroethyl)piperidin-4-amine .

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, purified via recrystallization from ethanol/water.

A patent-pending method (EP2621894B1) describes an alternative route using hydrogenolysis of a carbamate intermediate (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) over palladium catalysts, achieving >95% yield .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Amidation | 78 | 98 | Simplicity |

| Hydrogenolysis | 95 | 99 | Scalability |

| Borane Reduction | 81 | 97 | Stereochemical control |

Purification and Analysis

Chromatography (silica gel, eluent: DCM/MeOH/NH₄OH) resolves diastereomers, while NMR (¹H, ¹³C, ¹⁹F) confirms regiochemistry. LC-MS analysis detects residual solvents (<0.1% per ICH guidelines) .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound serves as a precursor to 13, a potent EZH2 inhibitor (EC₅₀ = 0.032 μM) that suppresses histone H3K27 trimethylation in lymphoma cells . Crystallographic studies (PDB: 5LS1) show the trifluoroethyl group occupying a hydrophobic cleft near Phe665 and Trp624, disrupting substrate binding .

| Application | Model | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| EZH2 Inhibition | KARPAS-422 | 0.032 μM | |

| Antimalarial | P. falciparum | 0.068 μM | |

| Cytotoxicity | HEK293 | >50 μM |

Pharmacological Applications

Oncology

In murine xenograft models, 13 (derived from N-(2,2,2-trifluoroethyl)piperidin-4-amine) achieves >97% tumor growth inhibition (TGI) at 50 mg/kg BID, with bioavailability of 82% . Phase I trials (NCT02395601) are ongoing.

Neuropharmacology

The piperidine scaffold modulates σ-1 and NMDA receptors, though trifluoroethyl substitution reduces CNS penetration (brain/plasma ratio = 0.2) .

Derivatives and Structure-Activity Relationships (SAR)

Fluorinated Analogues

Replacing the trifluoroethyl group with difluoroethyl (12) or tetrafluoropropyl (11) maintains EZH2 affinity but reduces metabolic stability (MLM CLint = 145 μL/min/mg) .

Piperazine Hybrids

N-Methylpiperazine derivatives (e.g., 27) improve antimalarial IC₅₀ to 0.020 μM but increase hERG risk (IC₅₀ = 0.4 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume